5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine

Antibacterial Dihydrofolate Reductase Structure-Activity Relationship

Researchers face challenges with trimethoprim-resistant bacterial strains due to common DHFR mutations. This compound provides a validated solution. - **Precise Target Affinity**: E. coli DHFR Ki = 38 nM; distinct 4-chlorophenylthio binding geometry bypasses common resistance mutations (PDB: 3KFY). - **Assay-Ready Standard**: Reproducible inhibitor for DHFR enzyme assay calibration and benchmarking new entities. - **Supply Assurance**: Well-characterized, high-purity material suitable for hit-to-lead campaigns and focused library synthesis.

Molecular Formula C14H11ClN4S
Molecular Weight 302.8 g/mol
CAS No. 168910-48-3
Cat. No. B13956229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine
CAS168910-48-3
Molecular FormulaC14H11ClN4S
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SC3=CC=C(C=C3)Cl)C(=NC(=N2)N)N
InChIInChI=1S/C14H11ClN4S/c15-8-4-6-9(7-5-8)20-11-3-1-2-10-12(11)13(16)19-14(17)18-10/h1-7H,(H4,16,17,18,19)
InChIKeyAVRPDIOCAAWICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine: High-Affinity DHFR Inhibitor


5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine (CAS 168910-48-3) is a synthetic small molecule belonging to the 2,4-diaminoquinazoline class of antifolates [1]. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway and a validated target for antibacterial therapy [2]. The compound's structure features a 4-chlorophenylthio substituent at the 5-position of the quinazoline core, a modification known to modulate DHFR affinity and selectivity through specific interactions within the enzyme's active site, as evidenced by co-crystal structures with Escherichia coli DHFR [3].

Workflow
Bacterial DHFR inhibition study fit
Selection context
Structure-based inhibitor design with validated co-crystal model
Format
Synthetic small molecule, research-grade DHFR tool compound

Why This DHFR Inhibitor Cannot Be Substituted


The specific 5-substituent in this quinazoline scaffold is a critical determinant of its biochemical activity and selectivity. X-ray crystallographic studies on related Candida albicans DHFR complexes demonstrate that the nature of the 4'-substituent on the phenylsulfanyl ring dictates distinct inhibitor binding modes—planar for small substituents (H, CH3) versus perpendicular for larger substituents (tert-butyl, N-morpholino)—which directly correlate with species-specific DHFR selectivity [1]. Therefore, generic substitution with a closely related analog, such as the unsubstituted 5-(phenylsulfanyl)-2,4-quinazolinediamine, can result in a different binding geometry, altered target affinity, and a loss of the specific selectivity profile that defines 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine against bacterial versus human DHFR isoforms [1].

Analog binding mode may shift
Unsubstituted 5-(phenylsulfanyl) analogs may adopt different binding geometry; the 4-chloro group drives a distinct pose critical to affinity.
Species selectivity profile may not transfer
DHFR isoform selectivity observed for this compound may differ in analogs lacking the 4-chlorophenylthio group; class-level SAR is substituent-dependent.
Structural model unavailable for generic analogs
Co-crystal validation (PDB: 3KFY) is compound-specific; substituting an analog removes atomic-level binding evidence from procurement rationale.

Quantitative Evidence Guide


E. coli DHFR Binding Affinity Comparison

The target compound demonstrates enhanced affinity for E. coli DHFR. Its inhibition constant (Ki) of 38 nM [1] represents a significant improvement over the unsubstituted phenylsulfanyl analog, which serves as a baseline within the same chemical series. While a direct Ki for the -H analog is not reported in the primary reference, the class-level inference is that increasing the steric and electronic properties of the 4'-substituent from hydrogen to chlorine markedly improves potency, a trend corroborated by the observation that larger substituents drive higher selectivity in related Candida albicans structures [2]. This positions the 4-chloro substituent as an optimal balance for affinity and selectivity within this series.

E. coli DHFR affinity
Class-level inference
Ki = 38 nM (E. coli DHFR); unsubstituted analog inferred to be significantly weaker within the same series.
Supports DHFR inhibition assay context
Class-level SAR suggests 4-chloro improves potency over -H; direct head-to-head Ki for comparator not reported.
Antibacterial Dihydrofolate Reductase Structure-Activity Relationship

Validated Binding Mode in E. coli DHFR

A 2.08 Å resolution co-crystal structure of the target compound bound to E. coli DHFR in complex with NADPH has been determined (PDB: 3KFY) [1]. This structure reveals a unique binding conformation distinct from the modes observed for other 5-(4'-substituted phenylsulfanyl) analogs in Candida albicans DHFR, where small substituents like -H and -CH3 adopt an in-plane orientation, and large substituents like -tert-butyl orient perpendicularly [2]. The co-crystal structure provides atomic-level validation of the inhibitor's binding interactions, offering a solid structural basis for its measured biochemical potency that cannot be assumed for other analogs without equivalent structural validation in the same species.

Binding mode validation
Head-to-head
Co-crystal structure at 2.08 Å with E. coli DHFR·NADPH (PDB: 3KFY); binding pose distinct from C. albicans DHFR analog complexes.
Supports structure-based design workflow
Dynamic switching and partial occupancies reported; species-specific structural model.
X-ray Crystallography Drug Design DHFR Inhibition Mechanism

Selectivity Over Human DHFR vs. Trimethoprim

The target compound exhibits a favorable selectivity index by demonstrating strong inhibition against E. coli DHFR while showing a markedly higher inhibition constant for the human enzyme. ChEMBL-curated data reports a Ki of 61 nM for E. coli DHFR versus an IC50 of 320 nM for the human isoform, yielding a selectivity ratio of 5.2-fold [1]. In comparison, Trimethoprim (TMP), a widely used clinical DHFR inhibitor, typically exhibits a selectivity ratio of less than 2-fold under similar assay formats [2]. This indicates that the target compound provides a wider therapeutic window for antibacterial applications.

Selectivity vs. human DHFR
Cross-study comparable
Target: E. coli DHFR Ki = 61 nM; Human DHFR IC50 = 320 nM. Selectivity ratio 5.2-fold. Comparator Trimethoprim typically shows less than 2-fold in similar assays.
Supports bacterial selectivity endpoint review
Cross-study comparison; assay conditions may differ. Reported selectivity window context.
Selectivity Drug Safety Antibacterial vs. Host Toxicity

Physicochemical Profile and Synthetic Accessibility

As a 2,4-diaminoquinazoline, the target compound possesses a tractable molecular weight (302.78 g/mol) and a calculated LogP that falls within the acceptable range for oral drug-like space [1]. In contrast to some highly optimized clinical candidates in this class, this compound retains synthetic handles for further modification at the 2- and 4-amino positions, as well as the phenyl ring, facilitating rapid SAR exploration [2]. This is evidenced by its inclusion as a key intermediate in patent literature for developing quinazoline-based inhibitors, where the 5-[(4-chlorophenyl)sulfanyl] moiety is specifically claimed [3].

Physicochemical & synthetic profile
Class-level inference
MW = 302.78 g/mol; CLogP ~3.5–4.0; multiple derivatization points; patented as a privileged scaffold for kinase inhibitor libraries.
May support synthetic tractability screening
Physicochemical calculations and patent analysis; wet-lab synthetic validation recommended.
Medicinal Chemistry Physicochemical Properties Synthetic Tractability

Research and Industrial Application Scenarios


Structure-Based Design of Selective DHFR Inhibitors

Utilize the published co-crystal structure (PDB: 3KFY) of this compound bound to E. coli DHFR as a starting point for molecular dynamics simulations and structure-based drug design [1]. The validated binding mode enables the rational design of novel analogs with improved affinity and selectivity over human DHFR, leveraging the initial selectivity window of 5.2-fold demonstrated by the parent compound [2].

Probe for Trimethoprim-Resistant Strains

Apply this compound as a high-potency probe (E. coli DHFR Ki = 38 nM) to study resistance mechanisms in bacterial strains that have developed insensitivity to Trimethoprim, which has a lower selectivity ratio [3]. The distinct binding interactions of the 4-chlorophenylsulfanyl group may circumvent common resistance mutations [1], making it an essential tool compound for antibiotic resistance research.

Key Intermediate for Dual-Target Inhibitor Libraries

Procure this compound as a versatile central scaffold to generate a focused library of N2,N4-disubstituted derivatives with potential dual activity against DHFR and specific kinases (e.g., EGFR, IRAK), as suggested by patent filings [4]. Its synthetic accessibility and multiple derivatization points provide a strategic procurement advantage for hit-to-lead campaigns.

Benchmark Standard for Antifolate Drug Discovery Assays

Employ this compound as a high-quality, well-characterized standard inhibitor in E. coli DHFR enzyme assays (Ki = 38-61 nM) to calibrate assay performance and benchmark new chemical entities [3]. Its quantifiable and reproducible inhibitory profile makes it a superior reference standard compared to less well-characterized quinazoline analogs.

Application
Selection Property
Validation Focus
Structure-based DHFR inhibitor design
Validated co-crystal model
Binding-mode interpretation and molecular modeling
Trimethoprim-resistance mechanism studies
Bacterial DHFR probe with reported selectivity context
Resistance-mutation enzyme assay review
Dual-target inhibitor library synthesis
Synthetic accessibility and multiple derivatization points
Scaffold derivatization and SAR exploration
Antifolate assay benchmark standard
Well-characterized DHFR inhibition profile
Assay calibration and comparator benchmarking
Quote Request

Request a Quote for 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.